molecular formula C12H16ClNO2 B1418876 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1183471-71-7

2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No. B1418876
M. Wt: 241.71 g/mol
InChI Key: UJXQWKYGXFVAQT-UHFFFAOYSA-N
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Description

“2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide” is an organic compound that belongs to the class of acetamides . It has a molecular weight of 241.72 . The IUPAC name for this compound is 2-chloro-N-ethyl-N-(4-methoxybenzyl)acetamide .


Molecular Structure Analysis

The InChI code for “2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide” is 1S/C12H16ClNO2/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Pharmacological Activities

    • Field : Medicinal Chemistry
    • Application : The compound is a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications .
    • Methods : Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .
    • Results : The literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could enhance life quality .
  • Synthesis of Calixarene Amides

    • Field : Organic Chemistry
    • Application : The compound, also known as N, N-diethylchloroacetamide (DECA), could be used in the preparation of calixarene amides .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Acetochlor Synthesis
    • Field : Industrial Chemistry
    • Application : The compound is used in the synthesis of Acetochlor, a widely used herbicide .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause eye damage and may be harmful if swallowed . The signal word is "Danger" .

properties

IUPAC Name

2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXQWKYGXFVAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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